molecular formula C13H23NO3 B13317235 tert-Butyl 2-ethyl-2-formylpiperidine-1-carboxylate

tert-Butyl 2-ethyl-2-formylpiperidine-1-carboxylate

Cat. No.: B13317235
M. Wt: 241.33 g/mol
InChI Key: FBJHDXKMKIHJMI-UHFFFAOYSA-N
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Description

tert-Butyl 2-ethyl-2-formylpiperidine-1-carboxylate is a chemical compound with the molecular formula C13H23NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-ethyl-2-formylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and ethyl formate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification process may involve additional steps such as recrystallization to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-ethyl-2-formylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride[][4].

Major Products Formed

Scientific Research Applications

tert-Butyl 2-ethyl-2-formylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-ethyl-2-formylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The compound may also interact with cellular pathways involved in metabolism and signal transduction .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2-formylpiperidine-1-carboxylate: Similar structure but lacks the ethyl group.

    tert-Butyl 4-formylpiperidine-1-carboxylate: Formyl group positioned differently on the piperidine ring.

    tert-Butyl 2-ethylpiperidine-1-carboxylate: Lacks the formyl group.

Uniqueness

tert-Butyl 2-ethyl-2-formylpiperidine-1-carboxylate is unique due to the presence of both the ethyl and formyl groups on the piperidine ring. This unique structure imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 2-ethyl-2-formylpiperidine-1-carboxylate

InChI

InChI=1S/C13H23NO3/c1-5-13(10-15)8-6-7-9-14(13)11(16)17-12(2,3)4/h10H,5-9H2,1-4H3

InChI Key

FBJHDXKMKIHJMI-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCCN1C(=O)OC(C)(C)C)C=O

Origin of Product

United States

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